2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H12ClN5O2 and its molecular weight is 317.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been found to intercalate with dna . This suggests that the compound might also interact with DNA as its primary target.
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might interact with its targets (potentially dna) through a process called intercalation . Intercalation is a mode of interaction where a molecule inserts itself between the base pairs in the DNA double helix, causing disruption in the DNA structure and function.
Biochemical Pathways
Dna intercalation can affect various biochemical pathways, including dna replication and transcription, leading to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
If this compound acts as a dna intercalator, it could potentially lead to disruptions in dna replication and transcription, resulting in cell cycle arrest and apoptosis .
Biological Activity
The compound 2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H11ClN6O2, with a molecular weight of approximately 309.28 g/mol. The structure features a chlorophenyl group and a triazolopyrazine moiety, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H11ClN6O2 |
Molecular Weight | 309.28 g/mol |
Chemical Structure | Structure |
Synthesis
The synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine under controlled conditions. The resulting product is purified through recrystallization to obtain a high yield of the target compound.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyrazines exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed that it possesses a minimum inhibitory concentration (MIC) ranging from 3.9 to 31.5 µg/mL against these pathogens .
Anticancer Properties
In vitro cytotoxicity tests were conducted on several human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated promising anticancer activity with IC50 values indicating effective inhibition of cell growth. For instance, it showed an IC50 of approximately 12.50 µM against MCF-7 cells .
The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Molecular docking studies have suggested that the compound binds effectively to targets such as Aurora-A kinase, potentially disrupting mitotic processes .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including our compound. The results indicated that compounds with similar structures exhibited enhanced activity against resistant strains of bacteria .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer potential of triazole derivatives, the compound was part of a series that showed significant growth inhibition in cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapeutics .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c15-10-4-2-1-3-9(10)7-12(21)17-8-11-18-19-13-14(22)16-5-6-20(11)13/h1-6H,7-8H2,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKVZXJSKFHVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=NN=C3N2C=CNC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.